N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Acetylation: The benzimidazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Alkylation: The acetylated benzimidazole is further alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amidation: Finally, the compound undergoes amidation with propanamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole derivative.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another complex organic compound with a similar structure.
Uniqueness
N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its acetylated benzimidazole core and the presence of an ethyl group make it a versatile compound for various applications.
Properties
Molecular Formula |
C15H20N4O2 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C15H20N4O2/c1-4-15(21)16-8-7-14-18-12-9-11(17-10(2)20)5-6-13(12)19(14)3/h5-6,9H,4,7-8H2,1-3H3,(H,16,21)(H,17,20) |
InChI Key |
FMPNNJWNBPLTCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.